molecular formula C22H24N4O4S B11018392 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11018392
M. Wt: 440.5 g/mol
InChI Key: JIYXYOJOXUFPIU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound features two indole moieties, which are known for their aromaticity and biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific synthesis of this compound may involve:

Industrial Production Methods

Industrial production of such complex molecules often involves automated synthesis using flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors can also facilitate the scale-up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets. The indole moieties can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s methoxy and methylsulfonyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to its dual indole structure and specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-30-21-8-4-7-20-17(21)10-12-25(20)14-11-23-22(27)15-26-13-9-16-18(24-31(2,28)29)5-3-6-19(16)26/h3-10,12-13,24H,11,14-15H2,1-2H3,(H,23,27)

InChI Key

JIYXYOJOXUFPIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C

Origin of Product

United States

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